molecular formula C18H16O5 B1141617 康百卫亭 D1 CAS No. 117709-78-1

康百卫亭 D1

货号 B1141617
CAS 编号: 117709-78-1
分子量: 312.32
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Combretastatin D1 is a part of the Combretastatin series, which are a class of closely related stilbenes (combretastatins A), dihydrostilbenes (combretastatins B), phenanthrenes (combretastatins C) and macrocyclic lactones (combretastatins D) found in the bark of Combretum caffrum .


Synthesis Analysis

The general structures of combretastatins D-1 were established by Pettit and Singh by analysis of NMR and mass spectra and confirmed by X-ray crystallography . The review by Lima Neto and Menezes highlights the structure elucidation, biosynthesis, and biological activity of these compounds as well as the use of different strategies for their synthesis .


Molecular Structure Analysis

Combretastatins have three common characteristics: a trimethoxy “A”-ring, a “B”-ring comprising substituents frequently at C3′ and C4′, and generally an ethene bridge amongst the two rings providing the rigidity of the structure .


Chemical Reactions Analysis

The presence or absence of certain functional groups in the structure of these compounds, such as a cis double bond or the position of a hydroxy or methoxy group play a crucial role in their biological activity .

科学研究应用

  1. 抗肿瘤特性:康百卫亭化合物,尤其是康百卫亭 A4,已被确定为有效的抗微管蛋白剂,表现出很强的抗肿瘤特性。这些化合物已在临床前和临床试验中测试了其对实体瘤的有效性 (Karatoprak et al., 2020).

  2. 抑制血管生成:康百卫亭具有抑制血管生成(即新血管的形成)的能力。这一特性使其在治疗糖尿病视网膜病变(失明的主要原因)和阻碍肿瘤进展方面具有价值 (A. Cirla & J. Mann, 2003).

  3. 增强放射治疗:研究表明,将康百卫亭靶向到接受过放射治疗的肿瘤可以显著延迟肿瘤生长,表明其在提高癌症治疗中放射治疗的有效性方面具有潜力 (Pattillo et al., 2005).

  4. 纳米技术应用:康百卫亭的纳米制剂显示出几个优势,包括改善溶解度、延长循环时间、靶向药物递送、提高效率和减少副作用 (Karatoprak et al., 2020).

  5. 代谢和药代动力学研究:已经对康百卫亭前药(如康百卫亭 A4 磷酸盐和 A1 磷酸盐)进行了比较研究,以了解它们的药代动力学和代谢,这对于它们的临床应用至关重要 (Kirwan et al., 2004).

作用机制

Combretastatins are among the most potent antitubulin agents known. They inhibit tubulin polymerization by reversibly binding to the colchicine binding sites. They inhibit tumor growth by a novel antivascular and antineogenesis mechanism in which they stop blood flows to the blood vessels causing necrosis .

未来方向

Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies . Furthermore, implementing PROTAC-based multi-acting tubulin polymerization inhibitors for obtaining better potency is highly recommended .

属性

IUPAC Name

13-hydroxy-3,6,15-trioxatetracyclo[14.2.2.110,14.02,4]henicosa-1(19),10(21),11,13,16(20),17-hexaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c19-14-7-1-11-2-8-17(20)21-10-16-18(23-16)12-3-5-13(6-4-12)22-15(14)9-11/h1,3-7,9,16,18-19H,2,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COGWIGJGNQCZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OCC2C(O2)C3=CC=C(C=C3)OC4=C(C=CC1=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。